1H-imidazo[5,1-f][1,2,4]triazin-4-one
CAS No.:
Cat. No.: VC13353049
Molecular Formula: C5H4N4O
Molecular Weight: 136.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4N4O |
|---|---|
| Molecular Weight | 136.11 g/mol |
| IUPAC Name | 1H-imidazo[5,1-f][1,2,4]triazin-4-one |
| Standard InChI | InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10) |
| Standard InChI Key | NIHUZJPITMUICY-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C2C(=O)N=CNN2C=N1 |
| Canonical SMILES | C1=C2C(=O)N=CNN2C=N1 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture
The molecular structure of 1H-imidazo[5,1-f] triazin-4-one (CAS: 121771-99-1) consists of a bicyclic framework:
-
Imidazole ring: A five-membered ring with two nitrogen atoms at positions 1 and 3.
-
Triazinone ring: A six-membered ring containing three nitrogen atoms and a ketone group at position 4 .
The fusion pattern ([5,1-f]) denotes the connectivity between the imidazole and triazinone rings, with the imidazole’s fifth position linked to the triazinone’s first position. The systematic IUPAC name reflects this arrangement, while alternative naming conventions may refer to it as imidazo[5,1-f]-1,2,4-triazin-4-one .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₃N₅O | |
| Molecular Weight | 137.10 g/mol | |
| Exact Mass | 137.034 Da | |
| Topological Polar SA | 76.2 Ų |
Synthetic Methodologies
Modern Innovations
Olszewska et al. developed an improved protocol utilizing stable α-keto-esters and amidrazones in the presence of dimethylacetamide (DMPA). This method achieved cyclization efficiencies of 80–90% and enabled the synthesis of diverse derivatives, including the vardenafil core (compound 14c) .
Scheme 1: Optimized Synthesis of Imidazotriazinones
-
Condensation: Ethyl 2-oxobutyrate + amidrazone → intermediate amide (80–90% yield).
-
Cyclization: Treatment with POCl₃ in CH₂Cl₂ or toluene → imidazotriazinone core (70–85% yield).
Pharmacological Applications
PDE5 Inhibition
1H-Imidazo[5,1-f][1, triazin-4-one derivatives are pivotal in designing PDE5 inhibitors, which treat erectile dysfunction and pulmonary hypertension. Vardenafil (marketed as Levitra®) incorporates this scaffold, where substitutions at positions 2, 5, and 7 enhance target affinity .
Table 2: Representative Derivatives and Activities
| Compound | Substitutions | PDE5 IC₅₀ (nM) | Source |
|---|---|---|---|
| Vardenafil | 5-Cl, 2-OEt, 7-Pr | 0.7 | |
| 15e (analogue) | 5'-SO₂N(CH₂CH₂)₂N-Et | 1.2 |
Kinase Inhibition
Imidazotriazines modified with amino groups at position 2 exhibit potent inhibition of polo-like kinase 1 (PLK1), a regulator of cell cycle progression. These compounds show nanomolar IC₅₀ values in biochemical assays and anti-proliferative activity in cancer cell lines .
Recent Advances and Derivative Development
Structural Modifications
Recent studies have explored:
-
Halogenation: Introduction of chloro or fluoro groups at position 5 to enhance metabolic stability .
-
Sulfonylation: Attachment of sulfonamide moieties (e.g., 15e) to improve solubility and bioavailability .
Crystallographic Insights
X-ray diffraction analysis of derivative 14b revealed a planar triazinone ring and a perpendicular imidazole ring, facilitating π-stacking interactions with biological targets .
Challenges and Future Directions
While 1H-imidazo[5,1-f] triazin-4-one offers a versatile scaffold, challenges persist in:
-
Stereochemical Control: Achieving enantioselective synthesis for chiral derivatives.
-
Toxicity Profiling: Addressing off-target effects in kinase inhibitors .
Future research may focus on computational modeling to predict binding modes and optimize substituent patterns for selective targeting.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume